molecular formula C15H14N2O3 B6392536 MFCD18318123 CAS No. 1261892-30-1

MFCD18318123

Cat. No.: B6392536
CAS No.: 1261892-30-1
M. Wt: 270.28 g/mol
InChI Key: MRQBCNJCQXHRPT-UHFFFAOYSA-N
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Description

No information about MFCD18318123 is available in the provided evidence. The MDL numbers mentioned in the evidence (e.g., MFCD11044885 in , MFCD00003330 in , and MFCD18202311 in ) refer to entirely different compounds. For example:

  • MFCD11044885 corresponds to CAS 918538-05-3, a heterocyclic compound with the molecular formula C₆H₃Cl₂N₃ and applications in medicinal chemistry .
  • MFCD00003330 corresponds to CAS 1761-61-1, a brominated aromatic compound (C₇H₅BrO₂) used in organic synthesis .

Without structural or functional data for this compound, a proper introduction or comparison cannot be constructed.

Properties

IUPAC Name

5-[3-(dimethylcarbamoyl)phenyl]pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3/c1-17(2)14(18)11-5-3-4-10(6-11)12-7-13(15(19)20)9-16-8-12/h3-9H,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRQBCNJCQXHRPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=CC(=C1)C2=CC(=CN=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60688045
Record name 5-[3-(Dimethylcarbamoyl)phenyl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60688045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261892-30-1
Record name 5-[3-(Dimethylcarbamoyl)phenyl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60688045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of “MFCD18318123” involves a series of chemical reactions that require precise conditions. The typical synthetic route includes the following steps:

    Initial Reaction: The starting materials undergo a reaction in the presence of a catalyst to form an intermediate compound.

    Intermediate Processing: The intermediate is then subjected to further reactions, such as oxidation or reduction, to achieve the desired structure.

    Final Purification: The final product is purified using techniques such as crystallization or chromatography to ensure high purity and yield.

Industrial Production Methods: In an industrial setting, the production of “this compound” is scaled up using large reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and minimize by-products. The use of automated systems ensures consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions: “MFCD18318123” undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by others, using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens in the presence of a catalyst or nucleophiles in polar solvents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

“MFCD18318123” has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound is studied for its interactions with biological molecules and its potential as a therapeutic agent.

    Medicine: Research is ongoing to explore its use in drug development and as a diagnostic tool.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of “MFCD18318123” involves its interaction with specific molecular targets. The compound binds to these targets, altering their function and triggering a cascade of biochemical events. The pathways involved may include enzyme inhibition, receptor activation, or modulation of signal transduction processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence outlines general methodologies for comparing compounds but lacks data specific to MFCD18318123. For instance:

Hypothetical Comparison Framework (based on and ):

Property This compound (Hypothetical) CAS 918538-05-3 CAS 1761-61-1
Molecular Formula Unknown C₆H₃Cl₂N₃ C₇H₅BrO₂
Molecular Weight Unknown 188.01 g/mol 201.02 g/mol
Key Applications Unknown Medicinal chemistry intermediates Organic synthesis catalysts
Bioactivity Unknown Log S = -3.15 (low solubility) Solubility = 0.687 mg/mL
Hazard Profile Unknown H315-H319-H335 (skin/eye irritant) H302 (acute toxicity)

Research Findings and Limitations

  • Data Gaps: No peer-reviewed studies, synthesis protocols, or property databases for this compound are cited in the evidence.
  • Methodological Constraints: and stress the importance of validated analytical techniques and comparative frameworks, but these cannot be applied without baseline data for the target compound.
  • Referencing Standards : Per and , all claims must cite credible sources, which are absent here.

Recommendations for Further Study

Database Searches : Consult authoritative chemical databases (e.g., PubChem, Reaxys) using the MDL number to retrieve structural and experimental data.

Literature Review : Search for patents or journal articles referencing this compound, particularly in medicinal chemistry or catalysis.

Experimental Characterization: If the compound is novel, conduct NMR, MS, and XRD analyses to determine its structure and properties.

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